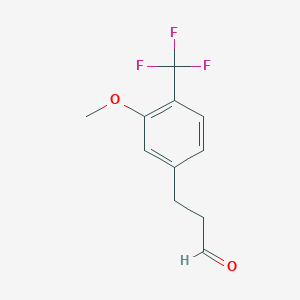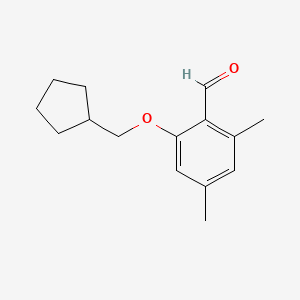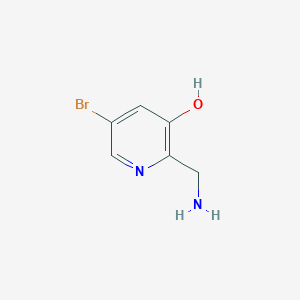![molecular formula C14H17ClFNO3 B13024486 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane core, which is a bicyclic system where two rings are connected through a single atom. The presence of chloro, fluoro, and methoxy substituents on the phenyl ring adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds . The reaction conditions often require the use of a base, such as sodium methoxide, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of biocatalysis has also been explored to achieve high enantio-, chemo-, and regio-selectivity, which is crucial for the synthesis of chiral intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride
- 3-Methoxyphenylboronic acid
- Fluorinated Pyridines
Uniqueness
What sets 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane apart from similar compounds is its unique combination of substituents and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H17ClFNO3 |
|---|---|
Poids moléculaire |
301.74 g/mol |
Nom IUPAC |
8-(4-chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H17ClFNO3/c1-18-12-9-10(8-11(16)13(12)15)17-4-2-14(3-5-17)19-6-7-20-14/h8-9H,2-7H2,1H3 |
Clé InChI |
JVPGBLYACFLXKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



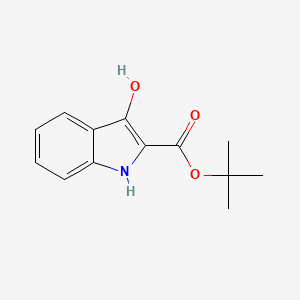
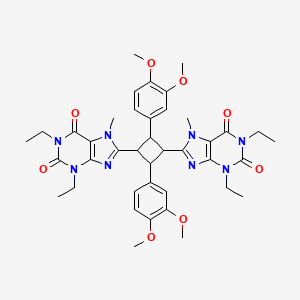
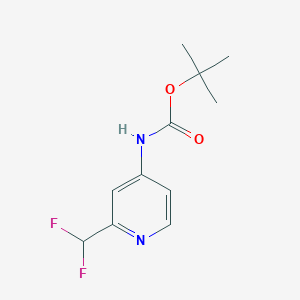

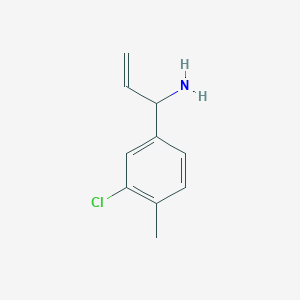
![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13024458.png)
![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)
